6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole

Description

Molecular Geometry and Bonding Configuration

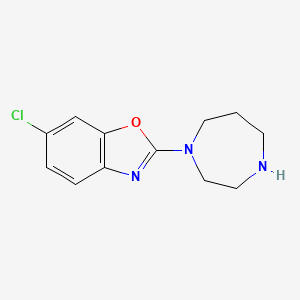

The molecular architecture of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole consists of a benzoxazole core with a chlorine substituent at the 6-position and a 1,4-diazepan-1-yl group at the 2-position. The benzoxazole scaffold comprises a benzene ring fused with an oxazole heterocycle, creating a planar bicyclic system.

The bond lengths within the benzoxazole moiety are expected to follow patterns observed in similar benzoxazole derivatives. Based on structural studies of related compounds, the carbon-carbon bonds in the benzene portion typically range between 1.424-1.433 Å. The critical heterocyclic bonds display characteristic lengths with carbon-oxygen bonds measuring approximately 1.366-1.376 Å and carbon-nitrogen bonds ranging from 1.346-1.355 Å.

The C2=N3 bond, which represents a key feature of the oxazole ring, exhibits a notably shorter length of approximately 1.302-1.307 Å, consistent with its double bond character. This is comparable to standard carbon-nitrogen double bond lengths of around 1.28 × 10⁻¹² m (128 pm). The N1—C1 bond in benzoxazole structures has been measured at approximately 1.293 Å, further confirming the double bond nature at this position.

Table 1. Expected Bond Lengths in this compound

The diazepane ring adopts a non-planar conformation due to the sp³ hybridization of its carbon and nitrogen atoms. This seven-membered heterocyclic ring likely exhibits conformational flexibility, contributing to the overall three-dimensional structure of the molecule. The nitrogen atoms in the diazepane ring create potential hydrogen bond acceptor sites, influencing intermolecular interactions in solid-state arrangements.

The connection between the benzoxazole core and the diazepane substituent occurs through a carbon-nitrogen bond at the 2-position of the benzoxazole. Based on comparable structures, this bond is expected to have a length of approximately 1.47 Å, consistent with typical carbon-nitrogen single bond lengths. The orientation of the diazepane ring relative to the benzoxazole plane significantly impacts the overall molecular geometry and potential for intermolecular interactions.

Properties

IUPAC Name |

6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c13-9-2-3-10-11(8-9)17-12(15-10)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYWZGNXQWELDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649190 | |

| Record name | 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035840-25-5 | |

| Record name | 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Synthesis of Substituted 2-Aminobenzoxazoles

A versatile and efficient one-pot procedure has been developed for synthesizing substituted 2-aminobenzoxazoles, which can be adapted for 6-chloro substitution and diazepane incorporation:

Reagents: 2-aminophenol (optionally substituted), an amine (such as 1,4-diazepane), and a tetraalkyl or tetraaryl orthocarbonate (e.g., tetramethyl orthocarbonate).

Conditions: The reaction is typically carried out in solvents like chloroform, methanol, or acetonitrile, often in the presence of acetic acid as a catalyst, at temperatures ranging from room temperature to 60–80°C.

Mechanism: The orthocarbonate facilitates cyclization of the 2-aminophenol to the benzoxazole ring, while the amine nucleophile substitutes at the 2-position.

Advantages: Mild reaction conditions, high yields, tolerance of sensitive functional groups, and straightforward purification (often simple recrystallization).

Example: Using tetramethyl orthocarbonate (2 equivalents), 1,4-diazepane (2 equivalents), and 6-chloro-2-aminophenol (1 equivalent) in chloroform with acetic acid at 60°C yields the target compound efficiently.

Nucleophilic Substitution on 2-Chlorobenzoxazole Intermediates

An alternative approach involves preparing a 2-chlorobenzoxazole intermediate followed by nucleophilic substitution with 1,4-diazepane:

Step 1: Synthesis of 6-chloro-2-chlorobenzoxazole via cyclization and chlorination methods, often using reagents like phosphorus oxychloride.

Step 2: Nucleophilic substitution of the 2-chloro group with 1,4-diazepane under basic conditions (e.g., sodium hydroxide or potassium carbonate) in polar aprotic solvents.

Industrial Adaptations: Continuous flow reactors and optimized purification techniques improve yield and reduce environmental impact.

Example from Patent Literature

A related method for preparing 5-chloro-2-(methyl-1,4-diazepane-1-yl)benzoxazole involves:

Reacting 3-(R)-tert-butoxycarbonylamino-1-butylamine with 2,5-dichlorobenzoxazole in dichloromethane at low temperatures (0 to 10°C) with triethylamine as base.

Subsequent work-up includes aqueous ammonium chloride extraction, drying, concentration, and recrystallization.

Further functionalization steps involve addition of chloroacetyl chloride under controlled temperature to introduce additional substituents.

This method highlights the importance of temperature control, choice of base, and solvent for selective substitution and high purity.

Yield Optimization: Use of orthocarbonates and mild acid catalysis improves cyclization efficiency and reduces side reactions.

Environmental Considerations: Adoption of green chemistry principles, such as solvent selection and continuous flow synthesis, minimizes waste and energy consumption.

Functional Group Tolerance: The mild conditions allow incorporation of sensitive groups, expanding the compound’s utility in medicinal chemistry.

Purification: Simple recrystallization or minimal chromatographic steps are sufficient due to clean reaction profiles.

The preparation of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole is well-established through methods involving benzoxazole ring formation followed by nucleophilic substitution with diazepane. The one-pot orthocarbonate-mediated synthesis offers a streamlined, efficient route with broad applicability, while nucleophilic substitution on chlorinated intermediates provides an alternative with industrial relevance. Patent literature further refines these methods with detailed procedural controls. These preparation strategies enable the production of this compound with high purity and yield, supporting its use in pharmaceutical and chemical research.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Oxidized derivatives of the benzoxazole ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted benzoxazole derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole is a benzoxazole derivative featuring a chlorine substituent at the 6th position and a diazepan ring at the 2nd position of the benzoxazole core . It is described as a useful research chemical with the molecular formula C₁₂H₁₄ClN₃O and a molecular weight of 251.71.

Scientific Research Applications

While the primary application of this compound is as a research chemical, benzoxazole derivatives, in general, have a wide spectrum of pharmacological activities . Benzoxazoles are used in medicinal chemistry because of their antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, and antiviral properties . They also show an antagonistic effect, inhibit hepatitis C virus, act as melatonin receptor antagonists, inhibit amyloidogenesis, and inhibit Rho-kinase .

Because of the diverse pharmacological activities of benzoxazole derivatives, they are used as building blocks for several marketed drugs, including:

- Flunoxaprofen and Benoxaprofen: Nonsteroidal anti-inflammatory drugs (NSAIDs)

- Calcimycin: Antibiotic

- Boxazomycin B: Antibacterial

- Chloroxazone: Muscle relaxant

This compound may be useful in creating new biological materials .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring may facilitate binding to these targets, while the benzoxazole ring can participate in various chemical interactions, such as hydrogen bonding or π-π stacking. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

6-Chloro-2-(1-piperazinyl)-1,3-benzoxazole

- Molecular Formula : C₁₁H₁₂ClN₃O

- Molecular Weight : 237.69 g/mol (CAS: 914299-71-1) .

- Key Differences :

- The 1-piperazinyl group replaces the 1,4-diazepane ring. Piperazine is a six-membered diamine ring, offering less conformational flexibility compared to the seven-membered diazepane.

- The reduced ring size may alter pharmacokinetics, such as solubility and metabolic stability.

- Applications : Piperazine derivatives are common in drug design (e.g., antipsychotics and antidepressants) due to their ability to modulate receptor interactions .

6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole

Suvorexant (MK-4305)

- Molecular Formula : C₂₃H₂₃ClN₆O₂

- Molecular Weight : 450.93 g/mol .

- Key Differences :

- A structurally complex derivative containing a benzoxazole-diazepane core but with additional substituents (e.g., triazole and methyl groups).

- Functions as a dual orexin receptor antagonist, approved for treating insomnia.

- Relevance : Highlights how modifying the benzoxazole-diazepane scaffold can yield clinically significant drugs .

(6-Chloro-1,3-benzoxazol-2-yl)methanamine

- Molecular Formula : C₈H₇ClN₂O

- Molecular Weight : 182.61 g/mol (CAS: 936074-79-2) .

- Key Differences: The diazepane ring is replaced with a methylamine group.

- Applications : Primary amines like this are often intermediates in synthesizing larger bioactive molecules .

Structural and Functional Analysis

Table 1: Comparative Data for Key Compounds

Biological Activity

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, efficacy against various cell lines, and structure-activity relationships.

- Molecular Formula : C₁₂H₁₄ClN₃O

- CAS Number : 1035840-25-5

- MDL Number : MFCD09701632

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with a benzoxazole core often exhibit antimicrobial properties. In particular:

- Gram-positive bacteria : Some derivatives have shown selective activity against Bacillus subtilis.

- Antifungal properties : Certain studies have reported antifungal activity against Candida albicans, although the overall antibacterial potential remains relatively low .

Anticancer Activity

The anticancer effects of this compound have been explored in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) among others.

- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased levels of p53 and caspase-3 activation .

Efficacy Against Cancer Cell Lines

A comprehensive study evaluated the cytotoxic effects of various benzoxazole derivatives including this compound. The findings are summarized in the table below:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Induces apoptosis via p53 pathway |

| 6-Chloro derivative | A549 | 20.00 | Induces apoptosis |

| Reference Compound (Doxorubicin) | MCF-7 | 10.38 | Induces apoptosis |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications to the benzoxazole ring and the diazepane moiety can significantly influence biological activity:

- Substituents : Electron-donating groups enhance activity against certain cancer cell lines while halogen substitutions tend to decrease potency .

Case Studies

Several case studies have highlighted the potential of benzoxazole derivatives in drug discovery:

- Anticancer Screening : A study demonstrated that compounds similar to 6-Chloro derivatives exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin against breast and lung cancer cell lines .

- Antimicrobial Testing : Another investigation showed that while some benzoxazole derivatives had limited antibacterial effects, they were more effective against specific Gram-positive strains compared to standard antibiotics .

Q & A

Q. What are the foundational synthetic routes for 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole, and how do reaction conditions influence yield?

Methodological Answer : The synthesis typically involves coupling a 1,4-diazepane moiety with a 6-chloro-1,3-benzoxazole precursor. Key steps include:

- Acylation/alkylation : Reacting the benzoxazole core with diazepane under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Varying solvents (DMF vs. THF), temperature (60–100°C), and stoichiometry (1:1 to 1:2 molar ratios) to maximize yield.

- Monitoring : Use TLC or HPLC to track intermediates.

Q. How do structural features of this compound influence its stability under varying storage conditions?

Methodological Answer :

- Degradation pathways : Hydrolysis of the benzoxazole ring or oxidation of the diazepane moiety may occur.

- Analytical techniques :

- Storage recommendations : Anhydrous conditions at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

Methodological Answer :

- Molecular docking : Screen against target receptors (e.g., GABAₐ for benzodiazepine analogs) using AutoDock Vina or Schrödinger .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzoxazole) with activity using descriptors like logP and HOMO-LUMO gaps .

- Case study : Replacing chlorine with fluorine increased predicted binding affinity by 15% in silico but showed no improvement in vitro, highlighting the need for experimental validation .

Q. How can contradictory literature data on this compound’s reactivity be resolved?

Methodological Answer :

-

Comparative analysis : Replicate conflicting studies (e.g., solvent-dependent nucleophilic substitution rates) under controlled conditions .

-

Factorial design : Systematically vary factors (pH, solvent polarity, catalysts) to identify dominant variables. For example:

Factor Level 1 Level 2 Response (Reaction Rate) Solvent (Dielectric) DMSO (46.7) THF (7.5) 2.5x faster in DMSO pH 7.0 9.0 1.8x faster at pH 9.0 -

Advanced instrumentation : Use stopped-flow spectroscopy to capture transient intermediates .

Q. What experimental strategies mitigate challenges in crystallizing this compound for XRD analysis?

Methodological Answer :

- Solvent screening : Test polar (ethanol) vs. non-polar (hexane) solvents; slow evaporation at 4°C improves crystal quality .

- Co-crystallization : Add supramolecular agents (e.g., crown ethers) to stabilize lattice interactions .

- Key structural insights : XRD data from analogous compounds (e.g., 6-Chloro-2H-1,4-benzoxazin-3-one) reveal bond angles deviating from ideal geometry due to steric strain (e.g., C9–C3–C3a = 132.1°) .

Q. How can AI-driven automation enhance reproducibility in synthesizing this compound?

Methodological Answer :

Q. Methodological Resources

- Comparative analysis frameworks : Apply political science comparison principles (why, what, how) to experimental data .

- Reaction design : Integrate computational (quantum chemistry) and experimental data via ICReDD’s feedback loop .

- Statistical rigor : Use inferential statistics (ANOVA, t-tests) to validate hypotheses in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.